1-Bromo-2-methylnaphthalene

Catalog No.
S583372
CAS No.
2586-62-1
M.F
C11H9Br
M. Wt
221.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-methylnaphthalene

CAS Number

2586-62-1

Product Name

1-Bromo-2-methylnaphthalene

IUPAC Name

1-bromo-2-methylnaphthalene

Molecular Formula

C11H9Br

Molecular Weight

221.09 g/mol

InChI

InChI=1S/C11H9Br/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3

InChI Key

CMIMBQIBIZZZHQ-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2C=C1)Br

Synonyms

2-Methyl-1-bromonaphthalene; NSC 36286; β-Methyl-α-bromonaphthalene

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)Br

1-Bromo-2-methylnaphthalene is an organic compound with the molecular formula C11H9BrC_{11}H_9Br and a molecular weight of approximately 221.093 g/mol. It is characterized by a naphthalene ring system substituted with a bromine atom and a methyl group. This compound appears as a light yellow to brown liquid and has a density of about 1.4 g/cm³. Its boiling point is approximately 300.9 °C at 760 mmHg, while the flash point is around 137.4 °C, indicating its relatively stable nature under standard conditions .

  • 1-BMN itself is not widely studied for a specific mechanism of action in scientific research.
  • Its importance lies in its potential as a precursor for other molecules with desired properties. These target molecules would then be investigated for their mechanisms in various fields.
  • Specific hazard information on 1-BMN is limited.
  • As a general guideline, aromatic bromides can react with some metals to form flammable or explosive compounds [].
  • Standard laboratory practices for handling organic chemicals should be followed when working with 1-BMN.

Source

[1] Sigma-Aldrich. 1-Bromo-2-methylnaphthalene technical grade, 90%

Asymmetric Cross-Coupling Reaction

Another research application of 1-Bromo-2-methylnaphthalene involves its use in asymmetric cross-coupling reactions. Scientists have utilized this compound to form non-racemic 2,2'-dimethyl-1,1'-binaphthyl through an asymmetric cross-coupling reaction with its corresponding Grignard reagent using a nickel catalyst. This reaction holds potential for the synthesis of various optically active molecules with specific functionalities. [2]

Source

[2] Sigma-Aldrich. 1-Bromo-2-methylnaphthalene technical grade, 90%

Typical of aromatic compounds. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Cross-Coupling Reactions: It can react with Grignard reagents in the presence of nickel catalysts to form non-racemic products, showcasing its utility in asymmetric synthesis .
  • Electro

While specific biological activities of 1-bromo-2-methylnaphthalene are not extensively documented, compounds with similar structures often exhibit various biological properties, including antimicrobial and anticancer activities. Its halogenated nature may influence its interaction with biological systems, although further research is necessary to elucidate its specific biological effects.

Several methods have been developed for synthesizing 1-bromo-2-methylnaphthalene:

  • Bromination of 2-Methylnaphthalene: This method involves treating 2-methylnaphthalene with bromine in an acetic acid solution, yielding the desired product through electrophilic aromatic substitution .
  • Using N-Bromosuccinimide: Another approach includes the reaction of naphthalene derivatives with N-bromosuccinimide in the presence of a radical initiator such as benzoyl peroxide, which facilitates bromination under reflux conditions .
  • Catalytic Methods: Recent advancements involve using zinc-aluminum layered double hydroxides as catalysts for bromination reactions at controlled temperatures to enhance yields and selectivity .

1-Bromo-2-methylnaphthalene serves as an important intermediate in organic synthesis, particularly in:

  • Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical compounds.
  • Agrochemicals: The compound acts as a building block for developing agrochemical products.
  • Material Science: It is used in the preparation of polymeric materials and other organic compounds .

Research has focused on understanding how 1-bromo-2-methylnaphthalene interacts with other chemical species. For instance:

  • Studies have examined its reactivity in electrochemical environments, particularly concerning carbon-bromine bond dissociation mechanisms .
  • Interaction studies also explore its behavior in various solvents and under different catalytic conditions to optimize synthetic pathways.

Similar Compounds: Comparison

Several compounds share structural similarities with 1-bromo-2-methylnaphthalene, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
2-MethylnaphthaleneC11H10C_{11}H_{10}Non-halogenated; used as a precursor
1-Bromo-1-methylnaphthaleneC11H9BrC_{11}H_{9}BrDifferent substitution pattern
1-Bromo-3-methylnaphthaleneC11H9BrC_{11}H_{9}BrExhibits different reactivity
1-Chloro-2-methylnaphthaleneC11H9ClC_{11}H_{9}ClChlorinated variant; differing properties

These comparisons highlight the unique bromination position on the naphthalene ring in 1-bromo-2-methylnaphthalene, influencing its reactivity and applications compared to similar compounds.

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2586-62-1

Wikipedia

1-Bromo-2-methylnaphthalene

Dates

Modify: 2023-08-15

Explore Compound Types